molecular formula C9H10N4O4 B2557951 Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate CAS No. 332103-74-9

Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate

Cat. No. B2557951
CAS RN: 332103-74-9
M. Wt: 238.203
InChI Key: NTMICWQLRPIVKJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate is a chemical compound with the molecular formula C12H12N4O5. It is a purine derivative that has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its structure is similar to that of purine nucleotides, which are fundamental components of DNA and RNA. Therefore, it can be used to synthesize analogs that may act as inhibitors or modulators of nucleotide-binding enzymes, potentially leading to new treatments for diseases such as cancer or viral infections .

Antiviral Research

The purine analog structure of Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate makes it a candidate for antiviral drug development. It can be incorporated into synthetic pathways to create compounds that mimic the natural substrates of viral enzymes, thereby inhibiting viral replication .

Cancer Therapy

In cancer research, this compound’s derivatives could be explored for their potential to interfere with the proliferation of cancer cells. By acting on the purine metabolism pathways, which are often upregulated in cancer cells, these derivatives could serve as a basis for novel chemotherapeutic agents .

Molecular Biology

In molecular biology, this compound can be used to study the mechanisms of DNA replication and repair. Its incorporation into DNA strands can help in understanding how cells maintain genetic stability and how mutations arise .

Biochemical Research

Biochemists can use this compound to investigate purine metabolism. It can serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the roles of specific enzymes in the synthesis and degradation of purine nucleotides .

Agricultural Chemistry

In agriculture, derivatives of this compound could be used to develop growth regulators or herbicides. By affecting the purine synthesis pathway, these compounds could control plant growth or weed proliferation .

Supramolecular Chemistry

Due to its potential to form hydrogen bonds, this compound can be used in the design of supramolecular structures. These structures have applications in the development of sensors, catalysts, and materials with novel properties .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatography and mass spectrometry. It can help in the identification and quantification of purine compounds in complex mixtures .

properties

IUPAC Name

methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-12-7-6(8(15)11-9(12)16)13(4-10-7)3-5(14)17-2/h4H,3H2,1-2H3,(H,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMICWQLRPIVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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